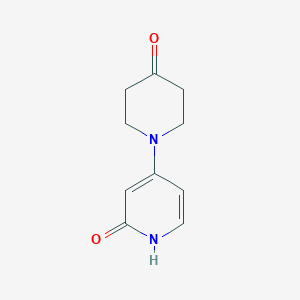

4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one

CAS No.: 1253415-36-9

Cat. No.: VC4076366

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1253415-36-9 |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.21 |

| IUPAC Name | 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C10H12N2O2/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8/h1,4,7H,2-3,5-6H2,(H,11,14) |

| Standard InChI Key | GXCQDSZAFVYEED-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1=O)C2=CC(=O)NC=C2 |

| Canonical SMILES | C1CN(CCC1=O)C2=CC(=O)NC=C2 |

Introduction

Chemical Structure and Properties

Molecular Architecture

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one (CAS 2361645-75-0) consists of:

-

Pyridinone core: A six-membered aromatic ring with a lactam oxygen at position 2.

-

4-Oxopiperidin-1-yl substituent: A piperidine ring (six-membered saturated nitrogen heterocycle) with a ketone group at position 4, attached via its nitrogen to the pyridinone’s carbon-4.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ | |

| Molecular Weight | 228.67 g/mol | |

| SMILES | C1CN(CCC1=O)C2=CC(=O)NC=C2 | |

| InChIKey | ZLISERZSFFZNAS-UHFFFAOYSA-N | |

| Parent Compound | CID 66612298 |

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one involves:

-

Nucleophilic Substitution: Reaction of a halogenated pyridinone intermediate with 4-oxopiperidine or its derivatives.

-

Cyclization: Formation of the pyridinone ring via intramolecular reactions, such as condensation of β-keto esters with amines .

Table 2: Representative Synthesis Steps

| Step | Reagents/Conditions | Product Yield | Source |

|---|---|---|---|

| Chlorination | PCl₅ | 83% | |

| Substitution with Morpholine | Morpholine, EtOH/H₂O | 75% | |

| Reduction of Nitro Group | Hydrazine hydrate, Raney Ni | 95% |

Pharmacological Relevance

Role in FXa Inhibition

The 4-oxopiperidin-1-yl group acts as a P4 moiety in anticoagulant drugs, enabling hydrophobic interactions with the S4 pocket of factor Xa (FXa). In apixaban, this interaction is critical for binding affinity .

Key Interactions:

-

Edge-to-face π interactions: The oxopiperidine’s aromatic ring interacts with Trp215 in FXa’s S4 pocket .

-

Hydrophobic stacking: The piperidine ring enhances binding through van der Waals interactions with Tyr99 and Phe174 .

Applications in Drug Development

Intermediate in Apixaban Synthesis

4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one derivatives are pivotal in constructing apixaban’s bicyclic tetrahydropyrazolopyridinone scaffold. For example:

-

Coupling with Ullmann Reagents: Reaction with piperidin-2-one derivatives under CuI catalysis forms the arylpiperidine linkage .

-

Cyclization: Formation of the pyrazolo-pyridinone core via hydrazine-mediated reactions .

Table 3: Apixaban Synthesis Pathway

Challenges and Future Directions

Process-Related Impurities

During apixaban synthesis, impurities such as 1-(4-aminophenyl)-3-morpholinopiperidin-2-one may form, necessitating stringent purification protocols .

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume